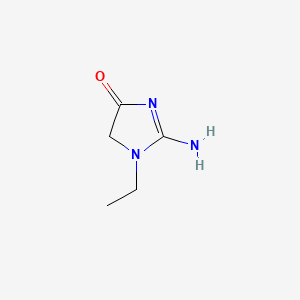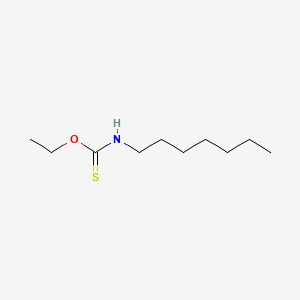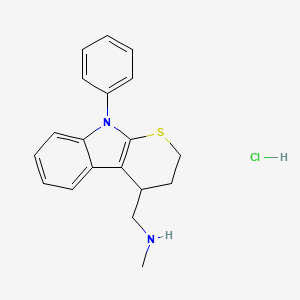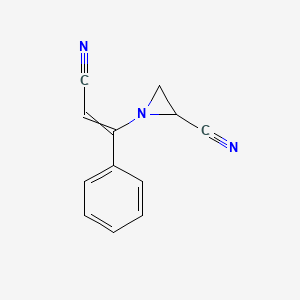
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile typically involves the reaction of aziridine derivatives with cyano-substituted alkenes. One common method is the reductive kinetic resolution of 2H-azirines, which allows for the preparation of enantioenriched aziridine-2-carboxylates . This method involves the use of copper hydride as a catalyst and provides high diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition: Aziridines can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophiles: Thiol groups, amines, and alcohols are common nucleophiles that react with aziridines.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols, while oxidation reactions can produce aziridine N-oxides.
Aplicaciones Científicas De Investigación
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile has several scientific research applications:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal chemistry: Aziridine derivatives are explored for their potential as anticancer agents and enzyme inhibitors.
Materials science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile involves its high strain energy, which makes it highly reactive towards nucleophiles . The aziridine ring can be opened by nucleophiles, leading to the formation of alkylated products. This reactivity is exploited in various chemical transformations and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its immunomodulatory and anticancer properties.
N-(1-Phenylethyl)aziridine-2-carboxylate: Used in asymmetric synthesis as a chiral synthon.
Uniqueness
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is unique due to its cyano and phenylethenyl substituents, which impart distinct reactivity and potential applications compared to other aziridine derivatives. Its high strain energy and reactivity make it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
75984-91-7 |
|---|---|
Fórmula molecular |
C12H9N3 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-(2-cyano-1-phenylethenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-6-12(15-9-11(15)8-14)10-4-2-1-3-5-10/h1-6,11H,9H2 |
Clave InChI |
PXRQJBFQKFGYPW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1C(=CC#N)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
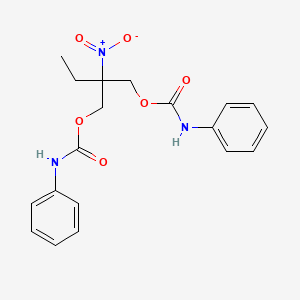
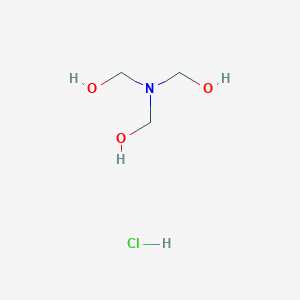

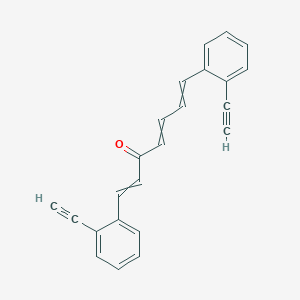

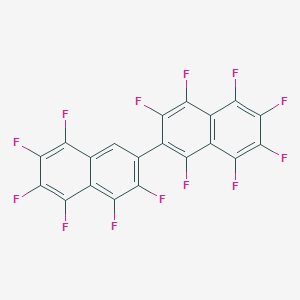
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

